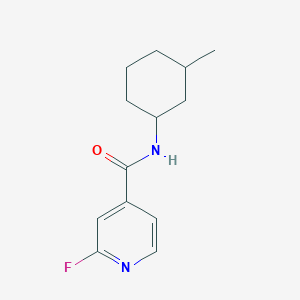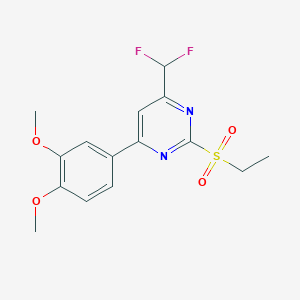
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine is a pyrimidine-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is primarily known for its anticancer properties, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine involves the inhibition of dihydrofolate reductase, which is an essential enzyme for the synthesis of DNA. By inhibiting this enzyme, the compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine has minimal toxicity and is well-tolerated by the body. However, the compound may have some side effects, including nausea, vomiting, and diarrhea. Additionally, the compound may interact with other medications, and caution should be exercised when administering it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, there are some limitations to using this compound in lab experiments, including its relatively low solubility and stability.
Direcciones Futuras
There are several future directions for research on 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine. One area of interest is the development of more effective and stable analogs of this compound for use in cancer treatment. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields, such as antiviral and antibacterial agents. Finally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
In conclusion, 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine is a pyrimidine-based compound that has shown promising results as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with 3,4-dimethoxybenzaldehyde and difluoromethyl bromide to produce the final product.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine has been extensively studied for its potential anticancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It is believed that the compound works by inhibiting a specific enzyme called dihydrofolate reductase, which is essential for cancer cell growth.
Propiedades
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-ethylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O4S/c1-4-24(20,21)15-18-10(8-11(19-15)14(16)17)9-5-6-12(22-2)13(7-9)23-3/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSKUPBFBOLDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)
![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)
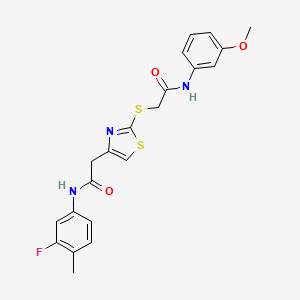
![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)
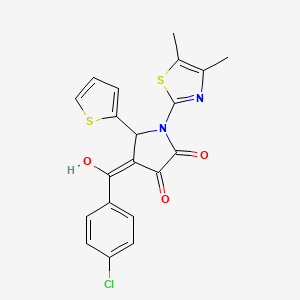
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)
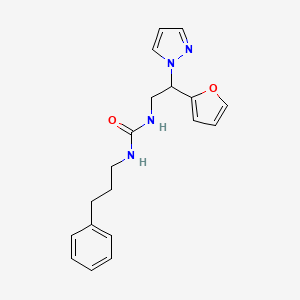

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
